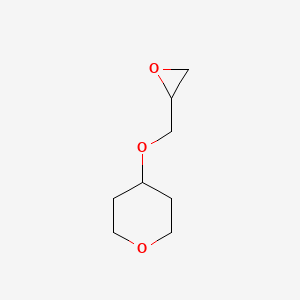![molecular formula C9H6F3NO2S B1427907 1-(2-Nitroethenyl)-4-[(trifluoromethyl)sulfanyl]benzene CAS No. 1251436-03-9](/img/structure/B1427907.png)
1-(2-Nitroethenyl)-4-[(trifluoromethyl)sulfanyl]benzene
Overview
Description
“1-(2-Nitroethenyl)-4-[(trifluoromethyl)sulfanyl]benzene” is a chemical compound with the molecular formula C9H6F3NO2 . It has a molecular weight of 217.147 . The compound is also known by its IUPAC name, 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene .
Molecular Structure Analysis
The molecular structure of “1-(2-Nitroethenyl)-4-[(trifluoromethyl)sulfanyl]benzene” can be represented by the SMILES notation: [O-]N+C=CC1=CC=CC=C1C(F)(F)F . This notation provides a way to represent the structure using ASCII strings.Chemical Reactions Analysis
Trifluoromethyl-containing compounds, like “1-(2-Nitroethenyl)-4-[(trifluoromethyl)sulfanyl]benzene”, can undergo various chemical reactions. For instance, they can participate in transition metal-mediated trifluoromethylation reactions . They can also undergo C–F bond functionalization, a process that activates the C–F bond in organic synthesis .Scientific Research Applications
Synthesis and Oxidation Processes
Efficient synthesis methods have been developed for compounds containing the 2-nitro-4-(trifluoromethyl)benzene moiety. For example, one study demonstrated a one-pot synthesis method for preparing sulfides from 1,1′-disulfanediylbis[2-nitro-4-(trifluoromethyl)benzene], followed by asymmetric oxidation to produce sulfoxides with significant enantiomeric excess (Rodygin et al., 2011). This process underscores the potential for developing stereoselective syntheses involving the compound of interest.
Nucleophilic Aromatic Substitution
Research on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a related compound, has shown its ability to undergo nucleophilic aromatic substitution reactions. This enables the generation of novel (pentafluorosulfanyl)benzenes with diverse substitution patterns, highlighting the versatility of nitro and (trifluoromethyl)sulfanyl groups in synthetic chemistry (Ajenjo et al., 2016).
Vicarious Nucleophilic Substitutions
The vicarious nucleophilic substitution (VNS) process has been applied to compounds activated by sulfur-based electron-withdrawing groups, including those similar to the compound . This has opened new possibilities for the functionalization of benzene rings, expanding the scope of reactions for such compounds (Lemek et al., 2008).
Materials Science Applications
Compounds containing thiophenyl and nitro groups have been used to synthesize transparent polyimides with high refractive indices and small birefringences. These materials exhibit good thermomechanical stabilities, indicating the potential of incorporating 1-(2-Nitroethenyl)-4-[(trifluoromethyl)sulfanyl]benzene into high-performance polymers (Tapaswi et al., 2015).
Mechanism of Action
Target of action
Compounds containing a trifluoromethyl group often play an important role in pharmaceuticals and agrochemicals .
Mode of action
Without specific studies on this compound, it’s difficult to determine its exact mode of action. The trifluoromethyl group is known to undergo trifluoromethylation with carbon-centered radical intermediates .
Biochemical pathways
The trifluoromethylation process could potentially affect various biochemical pathways involving carbon-centered radicals .
Pharmacokinetics
The trifluoromethyl group is often used in drug design to improve the metabolic stability and lipophilicity of a compound .
Result of action
Without specific studies, it’s difficult to determine the exact molecular and cellular effects of this compound. The introduction of a trifluoromethyl group can significantly alter the biological activity of a compound .
properties
IUPAC Name |
1-[(E)-2-nitroethenyl]-4-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2S/c10-9(11,12)16-8-3-1-7(2-4-8)5-6-13(14)15/h1-6H/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMXZKGFLPOROA-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C[N+](=O)[O-])SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/[N+](=O)[O-])SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



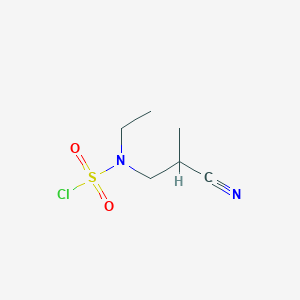
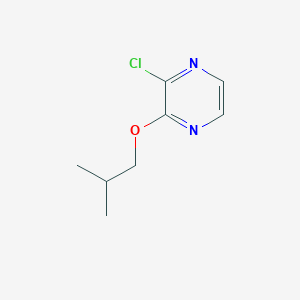
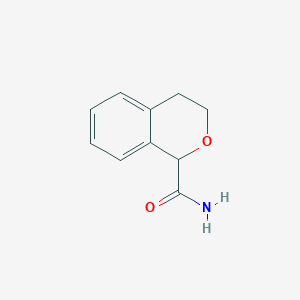
![N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1427834.png)



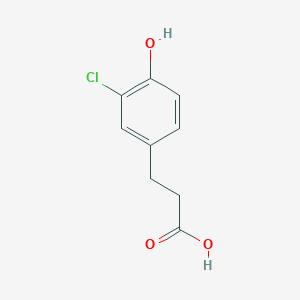
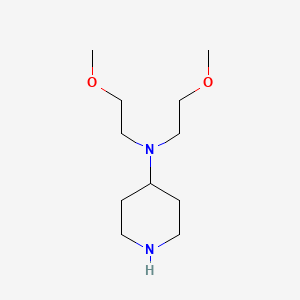
![[1,1'-Biphenyl]-3-amine, 3',4'-difluoro-](/img/structure/B1427842.png)
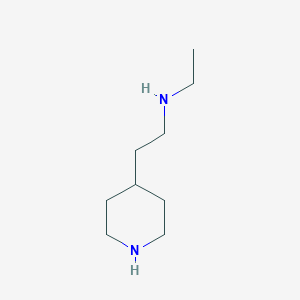

![1-[4-(Oxan-4-yloxy)phenyl]ethan-1-one](/img/structure/B1427846.png)
